molecular formula C12H8BrClFNO2 B1474519 Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate CAS No. 1260650-59-6

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

Cat. No. B1474519
CAS RN: 1260650-59-6
M. Wt: 332.55 g/mol
InChI Key: CTZSVPFBWCXIOY-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (EBCFQC) is a novel compound that has recently been studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The synthesis of EBCFQC is relatively simple and can be accomplished in a short amount of time. In addition, this compound has been found to be relatively stable and non-toxic, making it a promising candidate for further research and development.

Scientific Research Applications

Pharmaceutical Research

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate: is a valuable intermediate in pharmaceutical research. Its structure is conducive to the synthesis of various quinolone derivatives, which are prominent in the development of antibacterial agents . The halogenated quinolines, due to their potential biological activities, are often explored for their therapeutic properties, including antiviral and antineoplastic effects .

Material Science

In material science, this compound serves as a precursor for the synthesis of advanced materials. Its incorporation into polymers and coatings can enhance the properties of materials, such as thermal stability and resistance to degradation .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis as a building block for complex molecules. It is particularly useful in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis .

Medical Research

In medical research, Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate is utilized for the synthesis of compounds that are tested for various biological activities. Its role in the development of enzyme inhibitors and potential drug candidates is of significant interest .

Agricultural Chemistry

The compound’s derivatives are explored for their use in agricultural chemistry. They can be used to develop new pesticides and herbicides, contributing to the protection of crops and yield enhancement .

Industrial Applications

Industrially, Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate can be used to create specialized chemicals that serve as intermediates for further synthesis. These chemicals are essential in the production of dyes, pigments, and other industrial additives .

properties

IUPAC Name

ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)6-5-16-11-7(13)3-4-8(15)9(11)10(6)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZSVPFBWCXIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
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Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
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Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

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